Destruxin D1 - 79385-98-1

Destruxin D1

Catalog Number: EVT-14564777
CAS Number: 79385-98-1
Molecular Formula: C31H51N5O9
Molecular Weight: 637.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Biosynthesis and Metabolic Pathways of Destruxin D1

Fungal Biosynthetic Gene Clusters in Metarhizium spp.

Destruxin D1 is a cyclic depsipeptide mycotoxin biosynthesized primarily by entomopathogenic fungi within the genus Metarhizium. Comparative genomic analyses reveal that destruxin production is linked to fungal ecological specialization. Metarhizium robertsii and M. brunneum (broad-host-range generalists) possess a 25-kb destruxin (dtx) biosynthetic gene cluster, while specialist species like M. acridum and M. flavoviride lack functional dtx clusters due to evolutionary gene loss [1] [9]. This cluster spans four core genes: dtxS1 (nonribosomal peptide synthetase, NRPS), dtxS2 (cytochrome P450), dtxS3 (aldo-keto reductase), and dtxS4 (aspartate decarboxylase) [4]. The cluster's conservation correlates with host range: generalist strains produce up to eight destruxin analogs, including Destruxin D1, whereas specialists exhibit minimal or no production [1] [9]. RNA-seq studies confirm that 20% of secondary metabolite clusters, including the dtx cluster, are upregulated during early infection of arthropod hosts (e.g., Rhipicephalus microplus), suggesting an adaptive role in virulence [9].

Table 1: Destruxin Biosynthetic Gene Cluster Conservation in Metarhizium spp.

GeneFunctionPresence in GeneralistsPresence in Specialists
dtxS1NRPS backbone enzyme✓ (M. robertsii, M. brunneum)✗ (M. acridum, M. flavoviride)
dtxS2Cytochrome P450 tailoring enzyme
dtxS3α-Hydroxy acid supplier
dtxS4β-Alanine precursor provider

Role of Nonribosomal Peptide Synthetases (NRPS) in Cyclodepsipeptide Assembly

The 7,898-aa multidomain enzyme DtxS1 orchestrates Destruxin D1 assembly via a thiotemplate mechanism. This NRPS contains six adenylation (A) domains arranged in a linear assembly line, each activating and incorporating specific substrates into the growing depsipeptide chain [4]. The catalytic process initiates with the loading of α-hydroxyisocaproic acid (HIC) onto the first thiolation (T) domain, followed by sequential addition of five amino acids: L-proline/pipecolic acid, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine [4] [6]. Condensation (C) domains catalyze peptide bond formation between adjacent substrates, while methylation domains introduce N-methyl modifications. Crucially, the third A domain exhibits substrate promiscuity, incorporating either L-isoleucine (for Destruxin B) or L-valine (for Destruxin B2), highlighting a branching point in destruxin diversification [4]. The terminal thioesterase (TE) domain cyclizes the linear hexadepsipeptide into the characteristic 15-membered macrocycle of Destruxin D1 [2] [4]. Gene knockout studies confirm that dtxS1 deletion abolishes all destruxin production, establishing its indispensable role [4].

Substrate Specificity and Modular Enzymatic Processing

Substrate selectivity in Destruxin D1 biosynthesis is governed by A-domain specificity codes and precursor availability:

  • A1 domain: Activates HIC, synthesized from α-ketoisocaproic acid via DtxS3 reductase activity [4].
  • A2 domain: Selects L-proline (code: DWFWSIGT) or pipecolic acid for structural diversification.
  • A3 domain: Permissive for L-isoleucine (major) or L-valine (minor), generating Destruxin B/B2 variants [4].
  • A4/A5 domains: Strictly incorporate N-methyl-L-valine and N-methyl-L-alanine using S-adenosyl methionine.
  • A6 domain: Activates β-alanine, supplied by aspartate decarboxylation via DtxS4 [4].

Table 2: NRPS Module Organization and Substrate Specificity in DtxS1

ModuleDomain OrderSubstrateSpecificity CodeModifications
1A1-T1-C1α-Hydroxyisocaproic acidLKTSGTSGNone
2A2-T2-C2L-Proline/Pipecolic acidDWFWSIGTEpimerization
3A3-T3-C3L-Isoleucine/L-ValineDIVMLGCTNone
4A4-T4-C4N-methyl-L-valineYVTLFGGVN-methylation
5A5-T5-C5N-methyl-L-alanineFTSLGGVN-methylation
6A6-T6-TEβ-AlanineDTGTSNSVMacrocyclization

Post-assembly tailoring by DtxS2 (cytochrome P450) hydroxylates Destruxin B to yield Destruxin D1 and other analogs. This enzyme catalyzes a cascade of oxidations, including C-4 hydroxylation and epoxidation, demonstrating its role in structural diversification [4] [9].

Regulation of Destruxin D1 Production Under Host-Interaction Conditions

Destruxin D1 biosynthesis is dynamically regulated by host-derived cues and metabolic feedback:

  • Cuticle Recognition: Insect cuticle components (e.g., chitin) upregulate dtxS1 expression 4.2-fold within 48 hours of contact, priming toxin production prior to hemocoel invasion [1] [9].
  • Nutrient Limitation: Nitrogen starvation induces the global regulator mta1, which binds the dtxS1 promoter, enhancing NRPS transcription [9].
  • Redox Signaling: Host immune responses generate H₂O₂, which activates transcription factors (e.g., AP-1) via peroxyporin channels, further stimulating the dtx cluster [10].
  • Feedback Inhibition: High intracellular destruxin concentrations repress dtxS2 expression, preventing resource depletion [4].

Metabolomic studies using LC-MS/MS reveal that M. robertsii cocultured with plant hosts (Zea mays or Phaseolus vulgaris) produces 25 destruxin analogs, with Destruxin D1 yields modulated by host species and interaction duration. This host-specific induction suggests metabolic crosstalk influences precursor flux [1].

Properties

CAS Number

79385-98-1

Product Name

Destruxin D1

IUPAC Name

3-(16-butan-2-yl-10,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.4.0]tricosan-3-yl)-2-methylpropanoic acid

Molecular Formula

C31H51N5O9

Molecular Weight

637.8 g/mol

InChI

InChI=1S/C31H51N5O9/c1-9-18(4)24-29(41)35(8)25(17(2)3)30(42)34(7)20(6)26(38)32-14-13-23(37)45-22(16-19(5)31(43)44)28(40)36-15-11-10-12-21(36)27(39)33-24/h17-22,24-25H,9-16H2,1-8H3,(H,32,38)(H,33,39)(H,43,44)

InChI Key

XTWWITLYEHFJBO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C

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